molecular formula C12H15ClN4 B12814737 (S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B12814737
M. Wt: 250.73 g/mol
InChI Key: KXWYCWCPQKEEBK-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a compound that features a triazole ring, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the construction of the triazole ring followed by the introduction of the phenyl and pyrrolidine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A similar compound with a pyrrolidine ring and known for its biological activity.

    Phenyltriazole: Contains a triazole ring and a phenyl group, similar to (S)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride.

    Pyrrolidin-2,5-dione: Another compound with a pyrrolidine ring, used in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of a triazole ring, phenyl group, and pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C12H14N4.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16);1H/t10-;/m0./s1

InChI Key

KXWYCWCPQKEEBK-PPHPATTJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NN2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.